molecular formula C20H16N2OS2 B6076253 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6076253
M. Wt: 364.5 g/mol
InChI Key: TUDODUZLJDOAND-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMIT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMIT is a thiazolidinone derivative that has been found to exhibit a wide range of biological activities, making it a promising candidate for use in various fields of research.

Mechanism of Action

The exact mechanism of action of 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it has been proposed to act through multiple pathways. 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and topoisomerase, which is involved in DNA replication. 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammation, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been found to exhibit antiviral activity against various viruses, including influenza and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various biological processes. However, one limitation of using 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of interest is the elucidation of the exact mechanism of action of 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, which could lead to the development of more effective drugs based on its structure and activity. Additionally, further studies are needed to determine the safety and toxicity of 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one in vivo, which could inform its potential use in clinical settings.

Synthesis Methods

3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the condensation of 2,4-dimethylbenzaldehyde with indole-3-carboxaldehyde, followed by cyclization with thiosemicarbazide and oxidation with iodine. The final product is obtained through the addition of 2-mercaptoacetic acid and sodium acetate. The synthesis of 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been well-established in the literature, and various modifications to the process have been reported.

Scientific Research Applications

3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties. These activities make it a promising candidate for use in various fields of research, including drug discovery, cancer research, and infectious disease research.

properties

IUPAC Name

3-(2,4-dimethylphenyl)-4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS2/c1-12-7-8-17(13(2)9-12)22-19(23)18(25-20(22)24)10-14-11-21-16-6-4-3-5-15(14)16/h3-11,23H,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDODUZLJDOAND-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=C(SC2=S)/C=C\3/C=NC4=CC=CC=C43)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethylphenyl)-4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.